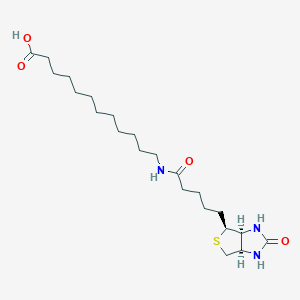

N-生物素-12-氨基十二酸

描述

N-Biotinyl-12-aminododecanoic acid (NBADA) is a biotin-derivatized amino acid that is used in a variety of scientific research applications. It is a widely used biotinylated compound that can be used to modify proteins, enzymes, and other biomolecules. NBADA is a versatile compound that has been used in a variety of research studies, from protein engineering to drug discovery.

科学研究应用

生物基聚合物的合成

“N-生物素-12-氨基十二酸”在生物基聚合物的合成中起着至关重要的作用。这些聚合物是石油基聚合物的可持续替代品。 已经开发出多种酶级联反应用于合成生物基ω-氨基羧酸,它们作为聚酰胺的合成基块 .

尼龙-12 的前体

该化合物用作尼龙-12 合成的前体。尼龙-12 是一种高性能聚合物,具有良好的耐热性、耐紫外线性和耐化学性。 它是通过ω-月桂内酰胺的开环聚合反应生产的 .

来自可再生资源的生物合成

从可再生资源中生物合成“N-生物素-12-氨基十二酸”是聚合物行业中一个有吸引力的过程。 该过程被认为是可持续的和环境友好的 .

生化物质的生产

“N-生物素-12-氨基十二酸”用于从植物油衍生物生产各种生化物质。 这些生化物质具有广泛的商业和医药意义,包括化妆品、粘合剂、润滑剂、表面活性剂、涂料、生物燃料和抗癌剂 .

酶级联转化

该化合物可以通过使用工程化的E.coli进行多酶级联转化,从月桂酸(DDA)合成。 P450酶催化DDA的末端羟基化,是该过程中的限速酶 .

尼龙12单体的生产

安全和危害

未来方向

The biosynthesis of ω-aminododecanoic acid from renewable sources is an attractive process in the polymer industry . This process could potentially be applied to the synthesis of “N-Biotinyl-12-aminododecanoic Acid” and other similar compounds. Future research could focus on improving the efficiency of these biosynthesis processes .

作用机制

Target of Action

N-Biotinyl-12-aminododecanoic Acid is a derivative of biotin . Biotin, also known as Vitamin B7, plays a crucial role in the body’s metabolic processes. It acts as a coenzyme for carboxylases, the enzymes that assist in the metabolism of fats, carbohydrates, and proteins .

Mode of Action

The compound is frequently utilized in the biotinylation of proteins for a multitude of biotechnological purposes . Biotinylation is a process where biotin is attached to proteins, DNA, and other molecules to study or detect these biotinylated targets in various laboratory techniques.

Biochemical Pathways

Biotin is a coenzyme in essential metabolic pathways that support the synthesis of keratin . Keratin is a fibrous protein that forms the structural basis of hair, nails, and skin. Therefore, the action of N-Biotinyl-12-aminododecanoic Acid can influence these biochemical pathways.

Pharmacokinetics

It is known that the compound is solid and soluble in dmso and dmf . Its melting point is 215-217°C (lit.) . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The molecular and cellular effects of N-Biotinyl-12-aminododecanoic Acid’s action are largely dependent on the specific proteins it targets for biotinylation. By attaching to these proteins, it can influence their function and detection in research settings .

Action Environment

The action, efficacy, and stability of N-Biotinyl-12-aminododecanoic Acid can be influenced by various environmental factors. For instance, it is recommended to store the compound at room temperature . Moreover, the compound should be handled with care to avoid dust formation and inhalation .

生化分析

Biochemical Properties

N-Biotinyl-12-aminododecanoic Acid plays a crucial role in biochemical reactions by acting as a biotinylating agent. It interacts with primary amine groups in the presence of activators such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This interaction allows N-Biotinyl-12-aminododecanoic Acid to covalently attach to proteins, peptides, and other biomolecules, facilitating their detection and purification . The compound’s ability to form strong non-covalent bonds with avidin or streptavidin enhances its utility in various biochemical assays.

Cellular Effects

N-Biotinyl-12-aminododecanoic Acid influences various cellular processes by modifying proteins and peptides. This biotinylation can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the biotinylation of cell surface receptors can alter their signaling capabilities, leading to changes in downstream signaling pathways. Additionally, the biotinylation of transcription factors can influence gene expression by affecting their binding to DNA .

Molecular Mechanism

The molecular mechanism of N-Biotinyl-12-aminododecanoic Acid involves its ability to form covalent bonds with primary amine groups on proteins and peptides. This biotinylation process is facilitated by activators such as HATU, which promote the formation of stable amide bonds. Once biotinylated, the modified proteins can interact with avidin or streptavidin, forming strong non-covalent complexes. These interactions are crucial for the detection, purification, and analysis of biotinylated biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Biotinyl-12-aminododecanoic Acid can change over time. The compound is generally stable when stored at room temperature, but its stability can be affected by factors such as pH, temperature, and the presence of other chemicals. Over time, the biotinylated proteins may undergo degradation, which can impact their function and detection. Long-term studies have shown that N-Biotinyl-12-aminododecanoic Acid can maintain its biotinylation capabilities for extended periods, although some loss of activity may occur .

Dosage Effects in Animal Models

The effects of N-Biotinyl-12-aminododecanoic Acid vary with different dosages in animal models. At low doses, the compound effectively biotinylates target proteins without causing significant toxicity. At higher doses, toxic effects such as cellular stress and apoptosis may be observed. Threshold effects have been noted, where a certain concentration of N-Biotinyl-12-aminododecanoic Acid is required to achieve optimal biotinylation without adverse effects .

Metabolic Pathways

N-Biotinyl-12-aminododecanoic Acid is involved in metabolic pathways related to biotinylation. It interacts with enzymes and cofactors that facilitate the attachment of biotin to target proteins. This biotinylation process can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways. For example, the biotinylation of carboxylases can influence their activity and, consequently, metabolic processes such as gluconeogenesis and fatty acid synthesis .

Transport and Distribution

Within cells and tissues, N-Biotinyl-12-aminododecanoic Acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The biotinylated proteins can be transported to various cellular locations, where they exert their effects on cellular processes .

Subcellular Localization

The subcellular localization of N-Biotinyl-12-aminododecanoic Acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the nature of the biotinylated proteins. This localization can affect the activity and function of the biotinylated proteins, influencing cellular processes such as gene expression, energy production, and protein synthesis .

属性

IUPAC Name |

12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N3O4S/c26-19(13-10-9-12-18-21-17(16-30-18)24-22(29)25-21)23-15-11-7-5-3-1-2-4-6-8-14-20(27)28/h17-18,21H,1-16H2,(H,23,26)(H,27,28)(H2,24,25,29)/t17-,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIFRMFPRBTNNH-WFXMLNOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609301 | |

| Record name | 12-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135447-73-3 | |

| Record name | 12-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

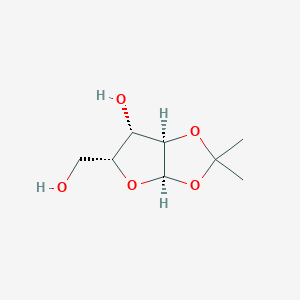

![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14949.png)

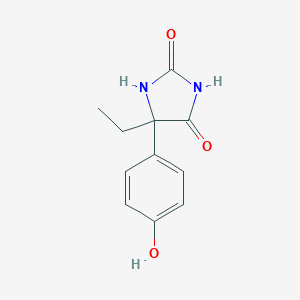

![2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14961.png)